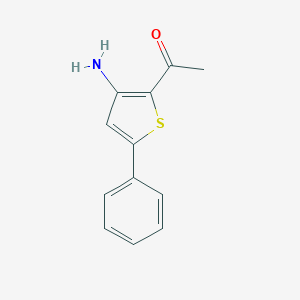

2-Acetyl-3-Amino-5-Phenylthiophene

描述

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemistry. longdom.org Their unique physicochemical properties, imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur, make them indispensable building blocks in numerous scientific and industrial domains. ijpsr.com These compounds form the core of many natural products, including vitamins and alkaloids, and are prevalent in a vast array of synthetic molecules. ijpsr.com In medicinal chemistry, heterocyclic scaffolds are of paramount importance, with a significant majority of all biologically active compounds featuring a heterocyclic ring. derpharmachemica.com Their versatility also extends to materials science, where they are integral to the development of conducting polymers, organic semiconductors, and functional dyes.

Overview of Thiophene's Role as a Privileged Scaffold in Drug Discovery and Materials Science

Among the myriad of heterocyclic systems, thiophene (B33073), a five-membered ring containing a sulfur atom, holds a privileged position. nih.govingentaconnect.com Its electron-rich nature and bioisosteric similarity to benzene (B151609) allow it to interact favorably with various biological targets, making it a frequent component of approved drugs. nih.govnih.gov Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ingentaconnect.comrsc.org In the realm of materials science, thiophene-based polymers and oligomers are at the forefront of research into organic electronics. Their excellent charge transport properties and stability make them key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netontosight.airesearchgate.net The versatility of thiophene chemistry allows for fine-tuning of its electronic and optical properties through substitution, leading to materials with tailored functionalities. researchgate.netnumberanalytics.com

Contextualization of 2-Acetyl-3-Amino-5-Phenylthiophene within Substituted Thiophene Research

Substituted thiophenes, particularly 2-aminothiophenes, are a cornerstone of modern thiophene research. arkat-usa.org The introduction of various functional groups onto the thiophene ring allows for the modulation of its biological and material properties. This compound is a prime example of a polysubstituted thiophene, incorporating an acetyl group at the 2-position, an amino group at the 3-position, and a phenyl group at the 5-position. This specific arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. The amino group provides a site for further functionalization, while the acetyl and phenyl groups influence the compound's electronic properties and steric profile. Research into compounds like this compound is driven by the quest for new pharmaceuticals and advanced materials, with the thiophene core acting as a reliable and versatile scaffold. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-amino-5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOJPMILKVSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384564 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105707-24-2 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105707-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetyl 3 Amino 5 Phenylthiophene and Analogous Systems

Strategic Approaches to Thiophene (B33073) Ring Construction

The construction of the thiophene core is a pivotal step in the synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene. Several named reactions and cyclization strategies have proven effective in assembling this heterocyclic system.

Gewald Reaction and Its Modifications in Substituted Thiophene Synthesis

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophenes. umich.eduresearchgate.netscispace.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring. wikipedia.org

A key advantage of the Gewald reaction is the ready availability of the starting materials and the mild reaction conditions, making it a versatile method. researchgate.netscispace.com Modifications to the classical Gewald synthesis have been developed to enhance its efficiency and scope. For instance, a modified Gewald reaction using cyanoacetone and 1,4-dithianyl-2,5-diols has been employed for the synthesis of novel 3-acetyl-2-aminothiophenes. mdpi.comresearchgate.net This demonstrates the adaptability of the reaction for introducing the acetyl group at the 3-position of the thiophene ring.

The mechanism of the Gewald reaction has been a subject of study, with the elucidation of the reaction pathway contributing to its broader application. wikipedia.org The reaction has also been adapted for solid-supported synthesis and accelerated using microwave irradiation, which aligns with the principles of green chemistry. umich.edu

Vilsmeier–Haack Reaction as a Precursor to Acetylated Thiophenes

The Vilsmeier-Haack reaction is a powerful tool for the formylation and acetylation of electron-rich aromatic and heteroaromatic compounds. nih.govwikipedia.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3), to introduce a formyl or acetyl group onto the aromatic ring. wikipedia.org

In the context of thiophene synthesis, the Vilsmeier-Haack reaction can be employed to introduce an acetyl group onto a pre-existing thiophene ring. numberanalytics.com For instance, formylated thiophene derivatives, which can be synthesized via the Vilsmeier-Haack reaction, serve as versatile monomers for the preparation of conducting polymers. numberanalytics.com The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as an electrophile in an electrophilic aromatic substitution reaction with the thiophene ring. wikipedia.org The initial product is an iminium ion, which is subsequently hydrolyzed to yield the acetylated thiophene. wikipedia.org

While traditionally requiring stoichiometric amounts of hazardous reagents like POCl3, catalytic versions of the Vilsmeier-Haack reaction are being developed, which improves its environmental profile. orgsyn.org The reaction conditions, including the ratio of reagents and temperature, can be optimized to achieve high yields and selectivity. numberanalytics.com

Cyclization Reactions for Amino- and Phenyl-Substituted Thiophenes

Cyclization reactions provide a direct and atom-economical route to substituted thiophenes. nih.gov These methods often involve the construction of the thiophene ring from acyclic precursors containing the necessary sulfur, carbon, and nitrogen atoms.

One approach involves the cyclization of 1,4-dithienyl 1,4-diketones, which can be synthesized from 2-acetylthiophene (B1664040). nih.gov Another strategy is the copper-mediated halocyclization of alkynes, which allows for the synthesis of halogenated thiophenes that can be further functionalized. nih.gov This method is notable for its use of environmentally benign reagents and mild reaction conditions. nih.gov

The synthesis of thiophenes from 1-mercapto-3-yn-2-ols via a Pd-catalyzed heterocyclodehydration is another example of an efficient cyclization approach. nih.gov Furthermore, base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles accompanied by oxidation has been developed for the synthesis of related heterocyclic systems, demonstrating the potential for intramolecular cyclization to form complex structures. nih.gov These cyclization strategies offer a high degree of regioselectivity in constructing the thiophene ring with the desired substitution pattern. nih.gov

Emerging Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including thiophene derivatives.

Green Chemistry Principles in Thiophene Derivative Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiophene derivatives to minimize waste and reduce the use of hazardous substances. nih.govresearchgate.net This includes the development of metal-free methodologies, which avoid the toxicity associated with metal catalysts. nih.gov

The use of water as a solvent and the development of solvent-free reaction conditions are key aspects of green thiophene synthesis. nih.gov For example, the synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol (B145695), an environmentally friendly solvent. nih.gov The eighth principle of green chemistry, which advocates for the reduction of unnecessary derivatization such as the use of protecting groups, is also relevant. youtube.com By designing more selective reactions, the need for protection and deprotection steps can be minimized, leading to shorter, more efficient, and less wasteful syntheses. youtube.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.orgnih.gov This technology has been successfully applied to the synthesis of thiophene derivatives, including the Gewald reaction. umich.eduresearchgate.net

The solvent-free, microwave-assisted coupling of thienyl boronic acids with thienyl bromides via the Suzuki reaction has been shown to be a rapid and efficient method for preparing thiophene oligomers. researchgate.netacs.orgnih.gov This approach not only enhances reaction rates but also aligns with green chemistry principles by eliminating the need for solvents. nih.gov Microwave irradiation has been demonstrated to be beneficial for the Gewald synthesis, improving both reaction yields and times. wikipedia.orgorganic-chemistry.org For instance, under microwave irradiation and solvent-free conditions, various ketones and cyanoacetates react with sulfur to produce 2-amino-thiophene derivatives in high yields. researchgate.net

Ultrasound-Assisted Synthetic Techniques

The application of ultrasound irradiation in organic synthesis has emerged as a powerful green chemistry tool, offering significant enhancements over traditional methods. researchgate.net This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of extreme temperature and pressure. jocpr.comresearchgate.net This concentration of energy effectively accelerates reaction rates, often leading to higher yields, shorter reaction times, and milder operating conditions. researchgate.netjocpr.com

In the context of the Gewald reaction for synthesizing 2-aminothiophenes, ultrasound has proven particularly effective. Researchers have successfully developed solvent-free, one-pot procedures that leverage sonication. researchgate.net A comparative study highlighted the dramatic rate enhancement achieved with ultrasound. While conventional solvent-free methods required 14-25 hours to complete, the ultrasound-assisted approach reduced reaction times to just 20-80 minutes, yielding comparable or even improved product quantities. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Gewald Synthesis researchgate.net

| Ketone | Active Methylene (B1212753) Compound | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | Ethyl Cyanoacetate | Conventional (Silent) | 840 | 82 |

| Cyclohexanone | Ethyl Cyanoacetate | Ultrasound | 40 | 78 |

| Cyclopentanone | Ethyl Cyanoacetate | Conventional (Silent) | 840 | 75 |

| Cyclopentanone | Ethyl Cyanoacetate | Ultrasound | 20 | 82 |

| Acetone | Malononitrile (B47326) | Conventional (Silent) | 840 | 77 |

| Acetone | Malononitrile | Ultrasound | 40 | 70 |

Further innovation combines sonication with green solvents. A one-pot procedure using polyethylene (B3416737) glycol (PEG-200) as the solvent and a catalytic amount of 1,4-diazabicyclooctane (DABCO) under ultrasonic irradiation provides an efficient and environmentally benign route to 2-aminothiophenes. jocpr.com In some cases, the reaction can be performed in water under catalyst-free conditions, where ultrasound is used to activate the reaction initiated by sodium polysulfides, affording products in good yields ranging from 42-90%. nih.govresearchgate.net These methods underscore the versatility of ultrasound as a technique to promote greener and more efficient chemical transformations.

Catalysis in Eco-Friendly Thiophene Synthesis

The principles of green chemistry heavily favor the use of catalysts to improve reaction efficiency and minimize waste. mdpi.com In thiophene synthesis, the development of non-polluting, recyclable, and highly efficient catalysts is a key area of research. nih.gov These green catalysts are designed to replace hazardous reagents and operate under milder, more environmentally benign conditions. nih.govscribd.com

Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants, simplifying product separation and enabling catalyst recovery and reuse. nih.gov Examples include:

Sodium Aluminate (NaAlO₂): This easily available and cost-effective solid base has been employed as an eco-effective and recyclable catalyst for the Gewald synthesis of 2-aminothiophenes in ethanol. acs.org Its use aligns with green chemistry principles due to its high performance under mild conditions and its reusability. acs.org

Functionalized Polymer Fibers: Researchers have developed catalysts based on polyacrylonitrile (B21495) fibers functionalized with basic moieties like N-methylpiperazine. nih.gov This catalyst was used in ethanol under reflux and could be recovered and reused at least ten times without a significant loss of activity, demonstrating a sustainable approach to the synthesis of various 2-aminothiophenes. nih.gov

Nano-catalysts: Copper oxide (CuO) nanoparticles have been utilized as a low-cost catalyst for the Gewald reaction under microwave irradiation, another energy-efficient technique. researchgate.net

Table 2: Examples of Eco-Friendly Catalysts in 2-Aminothiophene Synthesis

| Catalyst | Solvent/Condition | Key Advantage | Reference |

|---|---|---|---|

| Sodium Aluminate (NaAlO₂) | Ethanol | Recyclable, cost-effective, mild conditions | acs.org |

| N-methylpiperazine-functionalized polyacrylonitrile fiber | Ethanol | Reusable for at least 10 cycles | nih.gov |

| 4-dimethylaminopyridine-functionalized polyacrylonitrile fiber | Water | Low catalyst loading, better yields than DMAP alone | nih.gov |

| CuO Nanoparticles | Microwave-assisted | Low-cost nano-catalyst | researchgate.net |

Application of Green Solvents (e.g., Ionic Liquids, Water) in Thiophene Synthesis

The vast majority of chemical waste in fine chemical and pharmaceutical production is solvent-related, making the use of green solvents a critical aspect of sustainable synthesis. acs.org Green solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and can often be recycled. researchgate.net Water, ionic liquids (ILs), and deep eutectic solvents (DES) are prominent examples used in modern thiophene synthesis.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green chemistry. Methodologies have been developed for Gewald-type syntheses of 2-aminothiophenes in water, sometimes coupled with ultrasound activation to overcome solubility issues and drive the reaction forward without the need for a catalyst. nih.govresearchgate.net

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids are salts with melting points below 100 °C, known for their low vapor pressure, thermal stability, and tunable properties. mdpi.com They can act as both the solvent and the catalyst, simplifying the reaction setup. An efficient method for constructing a series of 2-aminothiophenes involves using the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) at 60 °C, which provides the products in good yields. nih.gov Studies using NMR spectroscopy and molecular simulations have explored the interactions between thiophene and various imidazolium-based ILs, such as [Bmim][NO₃] and BMIMPF₆, confirming their suitability for these reactions. acs.orgacs.orgnih.gov

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and urea), represent another class of green solvents. A Gewald synthesis of 2-aminothiophenes has been successfully carried out in this medium, yielding products in 68–88% after simple filtration and crystallization. nih.gov

Table 3: Synthesis of 2-Aminothiophenes in the Ionic Liquid [bmIm]OH nih.gov

| Ketone | Active Methylene Compound | Yield (%) |

|---|---|---|

| Cyclohexanone | Malononitrile | 92 |

| Cyclohexanone | Ethyl Cyanoacetate | 89 |

| Acetophenone | Malononitrile | 91 |

| Acetophenone | Ethyl Cyanoacetate | 85 |

| Propiophenone | Malononitrile | 90 |

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable polymer that has gained attention as a green reaction medium. jocpr.com It has been used effectively as a solvent for the ultrasound-promoted, DABCO-catalyzed synthesis of 2-aminothiophenes, demonstrating the powerful synergy between different green chemistry techniques. jocpr.comresearchgate.net

Chemoselective Synthesis and Reaction Optimization

Chemoselectivity—the ability to react with one functional group in the presence of others—is fundamental to efficient and elegant organic synthesis. In the context of this compound, the goal is to construct the thiophene ring while preserving the acetyl and amino functionalities for potential further transformations.

A significant advancement in this area is the extension of the Gewald reaction to include cyanoacetone as the activated nitrile component. nih.govmdpi.com This modified approach directly yields 3-acetyl-2-aminothiophenes, a class of compounds previously not accessible through this route. The reaction proceeds by reacting cyanoacetone with an α-mercaptoaldehyde or its precursor, demonstrating excellent chemoselectivity by forming the desired thiophene core without side reactions involving the acetyl group. nih.govmdpi.com

Reaction optimization is crucial for maximizing yield, minimizing reaction time, and ensuring selectivity. This involves systematically adjusting parameters such as the catalyst, solvent, temperature, and reaction time. For instance, the synthesis of 2-aminothiophenes has been optimized by comparing conventional heating with microwave-assisted organic synthesis (MAOS), with the latter often reducing reaction times from hours to minutes. derpharmachemica.com The choice of catalyst, such as using L-proline or a functionalized polymer, can also be tuned to improve reaction outcomes. nih.govorganic-chemistry.org

Furthermore, maintaining the integrity of specific functional groups during synthesis is a key aspect of optimization. In certain ultrasound-assisted methods, it has been noted that cyano and ester groups on the resulting 2-aminothiophene products remain fully intact, providing valuable "handles" for subsequent synthetic elaborations. jocpr.com Advanced computational methods, such as Density Functional Theory (DFT), are also employed to study reaction mechanisms, helping to predict the most favorable reaction pathways and guide the rational optimization of reaction conditions for improved yield and selectivity. acs.org

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize 2-Acetyl-3-amino-5-phenylthiophene.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Key ¹H-NMR Spectral Data for this compound Derivatives:

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Phenyl Ring) | 7.2 - 7.8 | Multiplet | The exact shifts and splitting patterns depend on the substitution pattern of the phenyl ring. |

| Thiophene (B33073) Proton | ~7.1 | Singlet | Corresponds to the proton at the C4 position of the thiophene ring. |

| Amino Protons (-NH₂) | Broad singlet | Can vary significantly depending on solvent and concentration. | |

| Acetyl Protons (-COCH₃) | ~2.5 | Singlet | A characteristic singlet for the three equivalent methyl protons. |

This table presents typical ¹H-NMR data compiled from related structures. Actual experimental values may vary.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.2-7.8 ppm). The singlet observed around δ 7.1 ppm is characteristic of the lone proton on the thiophene ring. The amino group protons often present as a broad singlet, and their chemical shift can be variable due to hydrogen bonding and exchange with solvent protons. A sharp singlet corresponding to the three protons of the acetyl group is expected in the upfield region, around δ 2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum.

Key ¹³C-NMR Spectral Data for this compound Derivatives:

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~190 |

| Aromatic Carbons (Phenyl & Thiophene Rings) | 110 - 150 |

| Acetyl Methyl Carbon (-CH₃) | ~28 |

This table presents typical ¹³C-NMR data compiled from related structures. Actual experimental values may vary.

The carbonyl carbon of the acetyl group is characteristically found far downfield, typically around δ 190 ppm. The carbon atoms of the phenyl and thiophene rings resonate in the δ 110-150 ppm range. The methyl carbon of the acetyl group appears in the upfield region of the spectrum, generally around δ 28 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound provides a characteristic fingerprint based on the absorption of infrared radiation by its various functional groups.

Key FT-IR Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretching | 3200 - 3500 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Carbonyl (C=O) | C=O Stretching | 1630 - 1680 |

| Aromatic C=C | C=C Stretching | 1400 - 1600 |

| Thiophene Ring | Ring Vibrations | Various |

This table presents typical FT-IR data. Actual experimental values may vary.

The FT-IR spectrum is expected to show characteristic N-H stretching vibrations for the amino group in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching bands are anticipated between 3000 and 3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the acetyl group is a key feature, typically appearing in the 1630-1680 cm⁻¹ range. Aromatic C=C stretching vibrations from both the phenyl and thiophene rings are observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for identifying the vibrations of the thiophene ring and the phenyl substituent. The technique involves inelastic scattering of monochromatic light, usually from a laser source. Detailed experimental and theoretical studies on similar molecules, such as 2-acetyl-5-chlorothiophene, have utilized Raman spectroscopy to provide a comprehensive vibrational analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the presence of the acetyl and phenyl groups, as characteristic fragment ions would be produced upon ionization. For instance, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) from the molecular ion would result in prominent fragment peaks.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 3 Amino 5 Phenylthiophene

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. semanticscholar.org For derivatives of thiophene (B33073), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation. tandfonline.com These calculations provide optimized geometric parameters, such as bond lengths and angles, which can be compared with experimental data if available. researchgate.net

The process begins with the optimization of the molecule's geometry to find its lowest energy state. This optimized structure is fundamental for all subsequent computational analyses, including vibrational frequency calculations, which help confirm that the structure is a true minimum on the potential energy surface. tandfonline.com For 2-Acetyl-3-Amino-5-Phenylthiophene, DFT would elucidate the planarity of the thiophene ring and the rotational orientations of the acetyl, amino, and phenyl substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic transitions within a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are key indicators of how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be distributed primarily over the electron-rich regions. This includes the amino group and the π-system of the thiophene ring. The phenyl group may also contribute to the HOMO, depending on its conjugation with the thiophene core. A higher HOMO energy indicates a greater propensity for the molecule to donate electrons in a chemical reaction.

Conversely, the LUMO signifies the ability of a molecule to accept electrons, functioning as an electrophile. For this compound, the LUMO is likely centered on the electron-withdrawing acetyl group, particularly the carbonyl carbon, as well as the thiophene ring. A lower LUMO energy suggests that the molecule can more readily accept electrons, making it more reactive towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive, readily undergoing electronic transitions. tandfonline.com The HOMO-LUMO gap is instrumental in determining the molecule's electronic properties, including its potential use in electronic and optical materials.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Characteristics

| Orbital | General Location of Electron Density | Implied Reactivity |

| HOMO | Amino group, Thiophene ring, Phenyl ring | Nucleophilic (electron-donating) sites |

| LUMO | Acetyl group, Thiophene ring | Electrophilic (electron-accepting) sites |

| Energy Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, corresponding to sites susceptible to electrophilic attack. In this compound, these would be located around the oxygen atom of the acetyl group and the nitrogen atom of the amino group.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green Regions: Denote areas of neutral potential.

The MEP map provides a clear, three-dimensional picture of the molecule's reactivity, complementing the insights gained from FMO analysis. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of electron density.

Key interactions would include:

π → π *: Delocalization between the π-bonds of the thiophene and phenyl rings.

n → π : Interactions involving the lone pairs (n) of the nitrogen (amino group) and oxygen (acetyl group) atoms with the antibonding π orbitals of the aromatic rings and the carbonyl group.

Table 2: Illustrative Natural Bond Orbital (NBO) Interactions

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| Lone Pair of N (Amino) | π* (Thiophene Ring) | n → π | Electron delocalization, increased stability |

| Lone Pair of O (Acetyl) | σ (Adjacent C-C) | n → σ | Hyperconjugation, charge delocalization |

| π (Thiophene Ring) | π (Phenyl Ring) | π → π | Conjugation between rings |

| π (Thiophene Ring) | π (C=O of Acetyl) | π → π* | Conjugation with the acetyl group |

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms and energy landscapes of chemical reactions involving thiophene derivatives. nih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Studies on the synthesis of 2-aminothiophenes, such as the widely used Gewald reaction, have been a primary focus of these theoretical investigations. chemrxiv.orgchemrxiv.org

DFT calculations allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, providing a microscopic view of the reaction progress. nih.govacs.org For instance, in the synthesis of 2-aminothiophenes, theoretical studies have explored the initial Knoevenagel-Cope condensation, the subsequent addition of sulfur, and the final cyclization and aromatization steps. chemrxiv.orgchemrxiv.org These studies help in understanding the thermodynamic and kinetic factors that govern the reaction, such as why certain isomers are formed preferentially or the role of catalysts in lowering energy barriers. acs.org

In the context of forming a molecule like this compound, quantum chemical studies would likely investigate the cyclization mechanism, exploring different potential pathways and their associated energy profiles. nih.govchemrxiv.orgacs.org The energetics of these reaction steps, including the Gibbs free energy of intermediates and transition states, are crucial for optimizing reaction conditions to achieve higher yields. nih.govresearchgate.net

Table 1: Representative Energetic Data from Quantum Chemical Studies of 2-Aminothiophene Synthesis Reactions (Note: This table presents typical values from studies on related 2-aminothiophene syntheses to illustrate the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational analysis.)

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Knoevenagel-Cope Condensation | Activation Energy (Ea) | 10 - 15 | The energy barrier for the initial condensation of reactants. |

| Michael Addition of Sulfur | Reaction Enthalpy (ΔHr) | -20 to -30 | A highly exothermic step, indicating thermodynamic favorability. |

| Intramolecular Cyclization | Activation Energy (Ea) | 15 - 25 | The energy required for ring formation, a key kinetic bottleneck. |

| Aromatization (H2S elimination) | Reaction Enthalpy (ΔHr) | -5 to -10 | The driving force for the formation of the stable aromatic thiophene ring. |

Data compiled from principles discussed in cited literature. chemrxiv.orgchemrxiv.orgresearchgate.netscispace.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer powerful insights into the dynamic behavior of molecules over time, from conformational changes to interactions with biological macromolecules like proteins. nih.govnottingham.ac.ukresearchgate.net For a molecule such as this compound, which possesses several rotatable bonds (e.g., around the C-C bond connecting the phenyl group and the C-C bond of the acetyl group), MD simulations can explore its conformational landscape and stability. tandfonline.comnih.gov

MD simulations model the movement of atoms in a system by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent or bound to a protein). nih.govnih.gov This is particularly valuable in drug discovery, where understanding how a ligand like a thiophene derivative binds to a protein's active site is crucial. nottingham.ac.uktandfonline.comresearchgate.net Simulations can predict the binding affinity, identify key intermolecular interactions (such as hydrogen bonds and π-π stacking), and assess the stability of the protein-ligand complex. tandfonline.comnih.govnih.gov

Studies on similar phenylthiophene compounds have used MD simulations to confirm the stability of their binding poses within protein targets. tandfonline.com These simulations, often running for hundreds of nanoseconds, can reveal subtle conformational adjustments in both the ligand and the protein that are essential for stable binding. tandfonline.comnih.gov

Table 2: Illustrative Data from MD Simulations of Thiophene Derivatives in Protein Binding (Note: This table is a generalized representation of findings from MD studies on various thiophene-based ligands to demonstrate the insights gained. Specific interactions for this compound would depend on the target protein.)

| Parameter | Description | Example Finding | Reference |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the ligand in the binding pocket. | A low RMSD (< 2 Å) suggests a stable binding pose throughout the simulation. | researchgate.net |

| Key Interactions | Specific non-covalent bonds maintaining the complex. | Hydrogen bonds with amino acid residues like HIS, ARG; π-π stacking with PHE, TRP. | tandfonline.comresearchgate.net |

| Binding Free Energy (ΔG_bind) | The overall energy change upon ligand binding, often calculated using methods like MM-PBSA/GBSA. | -7 to -12 kcal/mol, indicating favorable binding. | tandfonline.com |

| Interaction Occupancy | The percentage of simulation time a specific interaction (e.g., a hydrogen bond) is present. | > 50% occupancy indicates a persistent and important interaction. | researchgate.net |

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui function analysis is a concept within Density Functional Theory that helps predict the most reactive sites within a molecule. researchgate.netwikipedia.orgresearchgate.net It quantifies how the electron density at a specific point in a molecule changes when an electron is added or removed, thereby identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netscm.comsemanticscholar.org

The Fukui function comes in three main forms:

f+(r) : Predicts sites for nucleophilic attack (where an electron is added). A higher value indicates a more electrophilic site.

f-(r) : Predicts sites for electrophilic attack (where an electron is removed). A higher value indicates a more nucleophilic site.

f0(r) : Predicts sites for radical attack.

For this compound, a Fukui analysis would be crucial for understanding its reactivity in further chemical transformations. For example, it could predict whether an electrophile would preferentially react with the amino group, the thiophene ring, or the phenyl ring. researchgate.netresearchgate.net The analysis involves calculating the electron densities of the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). scm.com The differences in these densities, often condensed to atomic sites, reveal the local reactivity. researchgate.netsemanticscholar.org

Table 3: Illustrative Condensed Fukui Function Values for a Hypothetical 2-Aminothiophene System (Note: This table provides a conceptual example of Fukui function analysis. The actual values for this compound would need to be calculated specifically.)

| Atomic Site | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Predicted Reactivity |

| N (of Amino group) | 0.05 | 0.25 | Highly susceptible to electrophilic attack. |

| C (Carbonyl of Acetyl) | 0.30 | 0.02 | Highly susceptible to nucleophilic attack. |

| C4 (on Thiophene ring) | 0.10 | 0.15 | Moderately susceptible to electrophilic attack. |

| S (of Thiophene ring) | 0.08 | 0.12 | Moderately susceptible to electrophilic attack. |

| C (para-position of Phenyl) | 0.04 | 0.18 | Susceptible to electrophilic attack. |

Values are hypothetical and for illustrative purposes only, based on general principles of reactivity for the functional groups present. researchgate.netresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 3 Amino 5 Phenylthiophene

Electrophilic Aromatic Substitution Reactions of Thiophenes

The thiophene (B33073) ring, a sulfur-containing heterocycle, is generally more reactive towards electrophilic substitution than benzene (B151609). uop.edu.pkpearson.com This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. Electrophilic attack typically occurs at the C2 (or α) position, as the resulting intermediate is more stabilized. uop.edu.pkyoutube.com However, when the C2 position is occupied, substitution will proceed at the C5 position. If both C2 and C5 positions are blocked, the reaction will occur at the C3 or C4 (β) positions. uop.edu.pk

In 2-acetyl-3-amino-5-phenylthiophene, the situation is more complex due to the presence of both an activating group (amino) and a deactivating group (acetyl). The amino group (-NH2) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl group (-COCH3) is a deactivating group, directing electrophiles to the meta position. cymitquimica.com The phenyl group is generally considered an inductively withdrawing group. quora.comstackexchange.comwikipedia.org

Given the positions of the existing substituents, the only available position for electrophilic attack on the thiophene ring is C4. The directing effects of the amino and acetyl groups will influence the feasibility and conditions required for substitution at this position. For instance, nitration of N-(3-acetyl-4-methyl-2-thienyl)acetamide with a mixture of nitric and sulfuric acid results in the introduction of a nitro group at the 5-position. mdpi.com

Nucleophilic Reactions and Their Mechanisms

The this compound molecule possesses several sites susceptible to nucleophilic attack. The primary site is the carbon atom of the acetyl group's carbonyl, which can undergo addition reactions. Furthermore, the amino group can act as a nucleophile in various reactions.

A significant application of the nucleophilic character of the amino group is in the synthesis of fused heterocyclic systems. For example, 2-aminothiophenes are key starting materials for the synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other condensed heterocycles. arkat-usa.orgnih.gov These reactions often proceed through an initial nucleophilic attack of the amino group on a suitable electrophile, followed by an intramolecular cyclization. The synthesis of fused heterocyclic compounds can be achieved by reacting 2-phenyl arkat-usa.orgacs.orgbenzothiazepin-4(5H)-one with various reagents to yield pyrano-, pyrido-, and thiopyrano-derivatives. ekb.eg

Reactivity of the Acetyl Moiety

The acetyl group at the C2 position of the thiophene ring exhibits typical ketone reactivity. It can participate in a variety of chemical transformations, including:

Condensation Reactions: The acetyl group can undergo condensation reactions with various active methylene (B1212753) compounds. For instance, Knoevenagel condensation of 2-acetylthiophene (B1664040) derivatives with malononitrile (B47326) can yield the corresponding alkene, which can then be used in subsequent reactions like the Gewald reaction to form another thiophene ring. mdpi.com Similarly, condensation with nitrogen nucleophiles such as 5-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) leads to the formation of iminothiophene derivatives. biocrick.com

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other functionalized thiophene derivatives.

Acylation: The acetyl group itself is a product of the acylation of a thiophene ring. The Friedel-Crafts acylation is a common method for introducing an acetyl group onto a thiophene ring, often using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comgoogle.com

Reactions Involving the Amino Group

The amino group at the C3 position is a versatile functional group that significantly influences the reactivity of the molecule. Its primary role is that of a nucleophile.

Acylation: The amino group can be readily acylated to form amides. For example, reacting 1-(2-amino-3-thienyl)ethanone with acetic anhydride results in the formation of N-(3-acetyl-2-thienyl)acetamide. mdpi.com This reaction is often used to protect the amino group or to introduce new functionalities. A novel amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. acs.org

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. These salts are highly reactive intermediates that can be converted into a wide range of other functional groups.

Gewald Reaction: The synthesis of 2-aminothiophenes, the parent scaffold of the title compound, is often achieved through the Gewald reaction. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org A modification of this reaction using cyanoacetone allows for the synthesis of 3-acetyl-2-aminothiophenes. nih.gov

Influence of the Phenyl Substituent on Reactivity

The phenyl group at the C5 position primarily exerts an electronic and steric influence on the reactivity of the thiophene ring.

Electronic Effects: The phenyl group is generally considered to have a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of its sp2 hybridized carbons, and a resonance-donating effect (+M) if conjugation is possible. quora.comstackexchange.comwikipedia.org This can influence the electron density of the thiophene ring and affect the rate and regioselectivity of electrophilic substitution reactions. The attachment of a phenyl ring to a double bond can decrease the electron density on the double bond through conjugation, potentially reducing its reactivity towards electrophiles. stackexchange.com However, the stability of any resulting carbocation can be enhanced through resonance with the phenyl ring. stackexchange.com

Steric Effects: The bulkiness of the phenyl group can sterically hinder reactions at the adjacent C4 position and can influence the conformation of the molecule, which in turn can affect its reactivity in certain transformations.

Organometallic Reactions and C-S Bond Transformations

Thiophene and its derivatives can participate in various organometallic reactions, which can lead to transformations of the thiophene ring itself.

Cross-Coupling Reactions: Halo-substituted thiophenes are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Hiyama reactions, allowing for the introduction of a wide variety of substituents onto the thiophene ring. jcu.edu.au

C-S Bond Cleavage: Under certain conditions, the carbon-sulfur bonds in the thiophene ring can be cleaved by transition metal complexes. acs.orgacs.orgacs.orgrsc.org This process, known as desulfurization, is of significant interest in the hydrodesulfurization (HDS) of fossil fuels, where thiophenic compounds are common impurities. acs.orgfigshare.comacs.orgnih.govresearchgate.net While often a destructive process for the thiophene ring, controlled C-S bond activation can be a tool in organic synthesis. For example, nickel-catalyzed cross-coupling polymerization of sulfonylthiophenes proceeds via C-S bond cleavage. acs.org The desulfurization of thiols for nucleophilic substitution is another area of active research. cas.cn

Structure Activity Relationships Sar in Substituted Thiophenes

Positional Isomerism and its Impact on Electronic Structure and Reactivity

The substitution pattern on the thiophene (B33073) ring is a critical determinant of its electronic properties and reactivity. Thiophene itself is an electron-rich aromatic heterocycle, but the placement of electron-donating or electron-withdrawing groups can significantly modify this characteristic.

The position of a substituent influences the electronic distribution within the ring. For example, acylation of thiophene occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate. researchgate.net When both α-positions are occupied, acylation will proceed at a β-position (C3 or C4). derpharmachemica.com This preference highlights the inherent difference in reactivity between the α and β positions.

Influence of Substituent Nature on Molecular Properties and Biological Activity

The nature of the substituents on the thiophene ring is paramount in defining its molecular properties and biological profile. Both electron-donating and electron-withdrawing groups can modulate the molecule's activity.

For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, which are structurally related to 2-acetyl-3-amino-5-phenylthiophene, the presence of electron-donating groups on the C-4 aryl moiety was found to be crucial for their inhibitory activity against atypical protein kinase C (aPKC). nih.govnih.gov This suggests that the phenyl group in this compound likely plays a significant role in its potential biological activity.

The amino group is another key feature. Studies on thiophene-2-carboxamides have shown that 3-amino derivatives possess higher antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, an amino group at the C2 or C3 position can significantly influence the compound's biological effects. In the case of 2-amino-3-carboxy-4-phenylthiophenes, the NH2 group at the C2 position was identified as an optimal substituent for inhibitory activity. nih.gov

The acetyl group, being an electron-withdrawing group, also has a strong influence. 2-Acetylthiophene (B1664040) derivatives are valuable intermediates in the synthesis of biologically active compounds. mdpi.com The ketone function can be a handle for further chemical modifications, allowing for the creation of diverse molecular libraries. mdpi.com

The combination of these substituents—the electron-donating amino group, the electron-withdrawing acetyl group, and the phenyl ring—on the thiophene core creates a unique electronic and steric environment. This specific substitution pattern is what underpins the potential for this compound to exhibit interesting biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which are commonly associated with substituted thiophenes. mdpi.comencyclopedia.pub

The following table summarizes the influence of different substituents on the biological activity of thiophene derivatives based on related structures.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class | Citation |

| C-4 Phenyl | Electron-Donating Group | Increased inhibitory activity | 2-amino-3-carboxy-4-phenylthiophenes | nih.govnih.gov |

| C-4 Phenyl | Electron-Withdrawing Group | Decreased inhibitory activity | 2-amino-3-carboxy-4-phenylthiophenes | nih.gov |

| C-3 | Amino Group | Higher antioxidant & antibacterial activity | Thiophene-2-carboxamides | nih.gov |

| C-2 | Amino Group | Optimal for inhibitory activity | 2-amino-3-carboxy-4-phenylthiophenes | nih.gov |

Computational Approaches to SAR Studies

Computational chemistry offers powerful tools for understanding and predicting the structure-activity relationships of substituted thiophenes. Methods such as Density Functional Theory (DFT) and molecular docking are widely used to explore the electronic properties and biological interactions of these compounds. nih.gov

DFT calculations can elucidate the molecular and electronic properties of thiophene derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔEH-L). nih.gov These calculations help in understanding the reactivity and stability of the molecules. For example, in a study of thiophene-2-carboxamides, DFT was used to show that amino-substituted derivatives had a different HOMO-LUMO energy gap compared to methyl-substituted ones, correlating with their observed activities. nih.gov

Molecular docking is another crucial computational technique that predicts the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.net This method is instrumental in rational drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding scores for synthesis and biological testing. researchgate.net For instance, docking studies on thiophene-2-carboxamide derivatives helped to explain the interactions between the compounds and the amino acid residues of target enzymes. nih.gov

These computational approaches provide valuable insights that complement experimental findings. They allow for a more detailed understanding of the molecular basis of biological activity and can guide the design of new thiophene derivatives with enhanced potency and selectivity. nih.gov

Advanced Applications of 2 Acetyl 3 Amino 5 Phenylthiophene in Academic Research

Medicinal Chemistry and Biological Activity Studies

The 2-aminothiophene framework is a versatile template for drug discovery, with research demonstrating its potential across numerous fields, including oncology, inflammation, infectious diseases, and neurology. researchgate.netnih.gov

The 2-aminothiophene scaffold is a prominent feature in the design of novel anticancer agents, particularly as inhibitors of tubulin polymerization. Research has shown that derivatives with a 3-aroyl group (structurally similar to the 3-acetyl group) and a 5-aryl group exhibit potent antiproliferative activity.

One study detailed a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(hetero)aryl ethynyl (B1212043) thiophene (B33073) derivatives. nih.gov The most active compound from this series, 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene , demonstrated potent cytotoxicity against a range of human cancer cell lines at nanomolar concentrations. nih.gov This highlights the significance of the substitution pattern on the thiophene ring for anticancer efficacy.

Another series of 3,5-disubstituted 2-aminothiophene derivatives was designed as tubulin polymerization inhibitors. nih.gov Among these, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene (2c) emerged as an exceptionally potent derivative, with IC₅₀ values ranging from 17 to 130 nM across a wide panel of cancer cell lines. nih.gov These findings underscore the potential of the 2-aminothiophene core, suggesting that derivatives of 2-acetyl-3-amino-5-phenylthiophene could also serve as a basis for developing new cytotoxic agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene | L1210 | Murine Leukemia | 0.21 | nih.gov |

| FM3A | Murine Mammary Carcinoma | 0.13 | nih.gov | |

| Molt/4 | Human T-cell Leukemia | 0.096 | nih.gov | |

| CEM | Human T-cell Leukemia | 0.11 | nih.gov | |

| HeLa | Human Cervical Carcinoma | 0.20 | nih.gov | |

| 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene | Wide panel of cancer cell lines | 0.017 - 0.130 | nih.gov |

The 2-aminothiophene scaffold has been investigated for its anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com A review of thiophene-based compounds highlighted their potential as a privileged structure for designing new anti-inflammatory agents. mdpi.com

Specific studies on related structures provide insight into potential mechanisms. For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were evaluated as selective COX-2 inhibitors. mdpi.com These compounds, which feature a thiophene ring, showed potent and selective inhibition of COX-2, an enzyme directly involved in the synthesis of pro-inflammatory prostaglandins.

Another study on tetrahydrobenzo[b]thiophene (THBT) derivatives revealed a different anti-inflammatory mechanism. These compounds were found to activate the NRF2/HO-1 pathway, a major regulator of antioxidant responses that also negatively controls inflammation. nih.gov Their activity was demonstrated by a significant reduction in nitric oxide (NO) production and the suppression of pro-inflammatory mediators, including COX-2, in stimulated macrophage cells. nih.gov These findings suggest that the anti-inflammatory potential of the this compound family may be exerted through multiple pathways, including direct enzyme inhibition and modulation of cellular inflammatory signaling.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Derivative 29a | >100 | 0.54 | >185.18 | mdpi.com |

| Derivative 29b | >100 | 0.31 | >322.58 | mdpi.com |

| Derivative 29c | >100 | 1.40 | >71.42 | mdpi.com |

| Celecoxib (Reference) | >100 | 0.42 | >238.09 | mdpi.com |

The 2-aminothiophene core is present in various molecules investigated for antimicrobial activity. ijpscr.info However, the efficacy can be highly dependent on the specific substitution pattern, with some reviews noting that many derivatives are not potent antibacterial agents on their own. researchgate.net

Despite this, specific derivatives have shown significant promise. A study on novel 2-aminothiophene derivatives bearing cyclic and heterocyclic moieties identified compounds with potent antifungal activity against Aspergillus fumigatus and Syncephalastrum racemosum, with Minimum Inhibitory Concentration (MIC) values comparable or superior to the standard drug Amphotericin B. researchgate.net Another derivative from the same study exhibited significant antibacterial activity, stronger than the standards Ampicillin and Gentamicin. researchgate.net

More recently, research has focused on the activity of thiophene derivatives against drug-resistant bacteria. One 2024 study identified thiophenes with a central scaffold disubstituted at positions 2 and 5 that showed strong antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov

A particularly interesting line of research involves using 2-aminothiophenes not as direct antibiotics, but as adjuvants. One study found that while certain 2-aminothiophene derivatives had no inherent antibacterial activity, they acted as potent efflux pump inhibitors (EPIs) in resistant Staphylococcus aureus. nih.gov By blocking the bacterial pumps that expel antibiotics, these compounds were able to restore the effectiveness of drugs like ciprofloxacin, reducing the MIC by up to 16-fold. nih.gov This suggests a dual potential for the this compound class: as direct antimicrobials and as resistance breakers.

| Compound | Organism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Source |

|---|---|---|---|---|

| Compound 3a | S. pneumoniae | 27.4 ± 0.51 | Ampicillin (30.1 ± 0.21) | researchgate.net |

| Compound 3c | A. fumigatus | 24.3 ± 0.68 | Amphotericin B (23.7 ± 0.1) | researchgate.net |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | Colistin (128, MIC₅₀) | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | Colistin (>64, MIC₅₀) | nih.gov |

While specific studies targeting DNA Gyrase, Urease, or HDACs with the this compound scaffold are not prominent in the searched literature, the broader class of 2-aminothiophenes has been shown to interact with several other critical enzymes and receptors.

The most significant enzymatic target identified for anticancer 2-aminothiophene analogues is tubulin . Numerous studies have confirmed that derivatives with structures similar to this compound act as potent inhibitors of tubulin polymerization. nih.govnih.govnih.gov This inhibition disrupts the formation of the mitotic spindle, a key enzymatic process required for cell division.

Furthermore, the role of these compounds as bacterial efflux pump inhibitors represents another form of enzyme inhibition. nih.gov These pumps are transmembrane proteins that use energy to expel substrates, and their inhibition is a key strategy to combat antibiotic resistance.

Beyond direct inhibition, 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the human adenosine (B11128) A₁ receptor and the glucagon-like peptide 1 receptor (GLP-1R). nih.gov This demonstrates that the scaffold can bind to regulatory sites on enzymes or receptors to modulate their activity, a more nuanced interaction than simple active-site inhibition.

The thiophene ring is a component of several approved drugs with CNS activity, and academic research has explored 2-aminothiophene derivatives for their potential as anticonvulsant and antidepressant agents. researchgate.netnih.gov

Research into hybrid molecules has shown that incorporating a thiophene moiety can lead to significant CNS effects. For instance, a series of compounds based on a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione core was synthesized and evaluated for anticonvulsant activity. nih.gov Several of these derivatives provided protection in the maximal electroshock (MES) and 6-Hz seizure tests in mice, which are standard models for identifying potential antiepileptic drugs. nih.gov While the core structure is different, the inclusion of the substituted thiophene was a key design element, suggesting that the thiophene ring contributes to the observed CNS activity. This indicates a promising, albeit less explored, avenue for derivatives of this compound.

Understanding the molecular targets and mechanisms of action is crucial for advancing a chemical class toward therapeutic use. For 2-aminothiophene derivatives, several key mechanisms have been elucidated.

Anticancer Mechanism : The primary mechanism for the cytotoxicity of anticancer 2-aminothiophene derivatives is the inhibition of tubulin polymerization . These compounds typically bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis), as evidenced by the activation of caspase-3 and cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov

Anti-inflammatory Mechanism : The anti-inflammatory actions are multifactorial. Some derivatives achieve a direct inhibition of the COX-2 enzyme , reducing the synthesis of inflammatory prostaglandins. mdpi.com Others work by activating the NRF2 signaling pathway , which upregulates a suite of antioxidant and cytoprotective genes that collectively suppress the inflammatory response. nih.gov

Antimicrobial Mechanism : The antimicrobial effects can be direct, though the precise target is often not fully defined. A more clearly understood mechanism is the inhibition of bacterial efflux pumps , such as the NorA pump in S. aureus. nih.gov By blocking these pumps, the derivatives prevent bacteria from clearing antibiotics, thereby resensitizing them to existing drugs.

Receptor Modulation Mechanism : For activity at GPCRs like GLP-1R, the mechanism is positive allosteric modulation . The compounds bind to a site on the receptor distinct from the natural ligand, inducing a conformational change that enhances the receptor's response to its endogenous activator. In the case of GLP-1R, this was shown to enhance CREB-based phosphorylation. nih.gov

Materials Science and Optoelectronic Applications

The inherent properties of the this compound scaffold, such as its conjugated π-system and the presence of both donor and acceptor groups, make it a prime candidate for applications in materials science and optoelectronics.

Development of Fluorescent Materials and Probes

The development of small fluorescent molecules is crucial for creating advanced analytical tools for the biosciences. sciforum.net Compounds based on aminothiophene and related structures are of particular interest due to their potential as fluorescent probes for biological applications, including the labeling of amino acids and proteins. sciforum.netnih.gov The fluorescence properties of these molecules, such as emission wavelength and quantum yield, can be finely tuned through chemical modifications.

The core structure of this compound, containing an amino group (electron donor) and an acetyl group (electron acceptor), creates a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for inducing fluorescence. The photophysical properties are highly sensitive to the molecular environment. For instance, studies on related 2-amino-3-cyanopyridine (B104079) derivatives show that an increase in solvent polarity can lead to a shift in the fluorescence wavelength, a phenomenon known as solvatochromism. sciforum.net

Furthermore, modifying the amino group through N-substitution is a known strategy to adjust the fluorescence energy and sensitivity to solvents. nih.gov Research on similar fluorophores has shown that such modifications can lead to a successive red-shift in emission as the number of N-substituted groups increases. nih.gov This tunability is essential for designing probes for specific targets or environments.

Another advanced application for such fluorophores is in the creation of sensors that operate via aggregation-induced emission (AIE). rsc.org AIE materials are typically non-emissive when dissolved but become highly fluorescent upon aggregation, which can be triggered by changes in the environment, such as pH. rsc.org This property is highly valuable for developing "turn-on" fluorescent probes for sensing applications, including the potential for pH sensing in biological systems like cancer cells.

The table below summarizes key characteristics and applications of fluorescent probes based on related amino-heterocyclic structures, illustrating the potential of the this compound scaffold.

| Feature | Description | Application Example |

| Intramolecular Charge Transfer (ICT) | The "push-pull" nature of the donor (amino) and acceptor (acetyl) groups on the thiophene ring facilitates ICT, which is fundamental to the fluorescence mechanism. | Designing probes with environmentally sensitive emission spectra. |

| Solvatochromism | The emission wavelength shifts with changes in solvent polarity, indicating a change in charge distribution upon excitation. sciforum.net | Probing the polarity of microenvironments, such as protein binding sites. |

| Aggregation-Induced Emission (AIE) | Fluorescence is enhanced in an aggregated state, allowing for the design of "turn-on" sensors. rsc.org | Development of chemodosimeters for pH sensing. rsc.org |

| Tunability | Chemical modifications, such as N-substitution on the amino group, allow for the fine-tuning of photophysical properties like emission wavelength and quantum yield. nih.gov | Creating a palette of probes with different colors for multiplexed imaging. |

Organic Semiconductors and Charge Transport Studies (Theoretical Aspects)

Thiophene derivatives are a cornerstone in the field of organic electronics due to their excellent charge transport properties and stability. Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Marcus charge transfer theory, are vital for understanding and predicting the performance of these materials in devices like organic field-effect transistors (OFETs) and solar cells. rsc.orgnih.gov These studies provide deep insights into the structure-property relationships that govern charge mobility.

The charge transport characteristics of organic semiconductors are determined by several key parameters, including the reorganization energy (λ) and the charge transfer integral (t). Reorganization energy is the energy required for a molecule's geometry to relax after gaining or losing an electron; a lower λ value is desirable for efficient charge transport. The charge transfer integral quantifies the electronic coupling between adjacent molecules in a crystal, with higher values promoting better charge mobility.

Theoretical investigations on various thiophene-containing molecules reveal how chemical modifications influence these parameters. For instance, studies on quinoidal thiophene derivatives show that different connection styles (oligo-, thieno-, or benzo-thiophene) effectively tune their electronic structures and molecular packing, which in turn affects their charge transport properties. rsc.orgresearchgate.net The addition of more thiophene rings to certain derivatives can induce ambipolar transport properties (the ability to conduct both holes and electrons), while specific substitutions can favor n-type (electron-transporting) behavior. rsc.orgresearchgate.net

Similarly, research on pentacene (B32325) derivatives substituted with thiophene rings demonstrates that such modifications can lower the Lowest Unoccupied Molecular Orbital (LUMO) level and improve the molecular stacking in the crystal, leading to materials suitable for ambipolar transport. nih.gov Computational models can systematically investigate how different substituents and their positions regulate charge transport. arxiv.org For example, sulfur-doping in certain aromatic backbones can reduce reorganization energy, while specific substitution patterns can enhance intermolecular π-π slippage, leading to improved 2D hole mobility. arxiv.org

The table below summarizes findings from theoretical studies on various thiophene derivatives, highlighting the strategies used to optimize their semiconductor properties.

| Thiophene Derivative Class | Theoretical Method | Key Findings | Predicted Application |

| Quinoidal Thiophenes | DFT, Kinetic Monte-Carlo rsc.orgresearchgate.net | Increasing the number of thiophene rings can induce ambipolar properties. Benzothiophene derivatives show promise as n-type materials. rsc.orgresearchgate.net | n-type and ambipolar organic semiconductors (OSCs). rsc.org |

| Thiophene-Substituted Pentacenes | DFT, Marcus Theory nih.gov | Thiophene substitution lowers the LUMO level and improves crystal stacking, enhancing ambipolar characteristics. nih.gov | Ambipolar transport materials for OFETs. nih.gov |

| Coronene-Thiophene Hybrids | DFT rsc.org | The number and orientation of fused thiophene rings significantly affect hole and electron mobility, allowing for tuning between p-type and n-type behavior. | n-type or p-type organic semiconductors. rsc.org |

| Triphenylamine-Thiophene Systems | DFT, Kinetic Monte-Carlo arxiv.org | Sulfur-doped backbones can lower reorganization energy. Substitution position alters orbital distribution and stacking, significantly impacting mobility. arxiv.org | High-mobility organic photodetectors. arxiv.org |

These theoretical frameworks provide a powerful tool for the rational design of novel high-performance organic semiconductors based on the this compound scaffold.

Molecularly Imprinted Polymers (MIPs) Based on Thiophene Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic receptors, often described as "plastic antibodies," engineered to bind a specific target molecule. youtube.comyoutube.com The process involves polymerizing functional monomers and a cross-linker around a template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. The choice of functional monomer is critical as its interaction with the template dictates the selectivity and affinity of the final MIP. nih.gov

Thiophene derivatives are increasingly used as functional monomers in the fabrication of MIPs, especially for electrochemical sensors. youtube.com Their ability to be electropolymerized allows for the creation of thin, conductive polymer films directly onto an electrode surface, providing a straightforward method for sensor fabrication. youtube.com The inherent conductivity of polythiophene also serves as an excellent signal transduction mechanism.

For example, a novel thiophene derivative, 2,2′-bis(2,2′-bithiophene-5-yl)-3,3′-bithianaphtene, has been successfully used as a functional monomer to create a MIP for the electrochemical detection of the amino acid tyrosine. nih.gov This work highlighted a green synthesis approach using ionic liquids as the solvent, reducing the environmental impact compared to traditional organic solvents. nih.gov

Computational methods, such as DFT, are also employed to optimize the MIP formulation. nih.gov These simulations can predict the strength of the interaction between the template and various functional monomers, helping to select the most effective monomer before synthesis. For instance, DFT calculations were used to optimize the design of a MIP for adenosine-5'-triphosphate (B57859) (ATP), where different thiophene derivatives were designed to bind to specific parts of the ATP molecule through hydrogen bonding or covalent interactions.

The versatility of MIPs is further enhanced by using multiple functional monomers to create more sophisticated binding sites. nih.gov Combining monomers with different functionalities (e.g., one for ionic interactions and another for hydrophobic interactions) can improve the binding affinity and selectivity for complex templates like proteins. youtube.comnih.gov

The table below details examples of MIP systems that utilize thiophene derivatives as key components.

| Functional Monomer (Thiophene-based) | Target Molecule (Template) | Polymerization Method | Key Feature / Application |

| 2,2′-bis(2,2′-bithiophene-5-yl)-3,3′-bithianaphtene | Tyrosine nih.gov | Electropolymerization in ionic liquid | Green synthesis of an electrochemical sensor for amino acid detection. nih.gov |

| Uracil and Boronic Acid Substituted Thiophenes | Adenosine-5'-triphosphate (ATP) | Electropolymerization | Designed specific interactions with different parts of the ATP molecule, optimized by DFT. |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Avidin (protein) | Electropolymerization | Creation of catalytic micromotors for the selective capture and transport of proteins. |

| Carboxyl-functionalized Terthiophene | Theophylline | In-situ electrochemical polymerization | Fabrication of a sensor for drug monitoring using Surface Plasmon Resonance (SPR). researchgate.net |